molecular formula C14H14ClN3O3 B5413644 methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate

methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate

Cat. No.: B5413644
M. Wt: 307.73 g/mol
InChI Key: LMVJVQBJOUYSDE-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 3-amino-4-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit DHFR and its potential antileishmanial and antimalarial activities make it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 3-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-8-4-5-9(14(20)21-3)6-11(8)17-13(19)12-10(15)7-16-18(12)2/h4-7H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVJVQBJOUYSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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